3-(3,5-Difluorophenyl)oxetane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

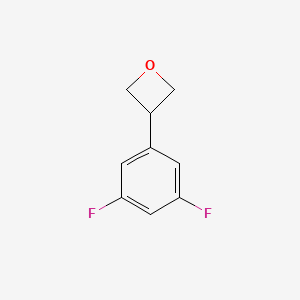

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3,5-difluorophenyl)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c10-8-1-6(2-9(11)3-8)7-4-12-5-7/h1-3,7H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXPFONZQUZWQRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(3,5-Difluorophenyl)oxetane for Advanced Drug Discovery

Introduction: Identifying a Key Building Block in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs to optimize a molecule's pharmacokinetic and pharmacodynamic profile is paramount. Among these, the oxetane ring has emerged as a powerful tool for medicinal chemists.[1][2] This guide focuses on a particularly valuable derivative: 3-(3,5-Difluorophenyl)oxetane . Its unique combination of a strained, polar oxetane ring and a metabolically robust difluorinated phenyl group makes it a highly sought-after building block for modulating key drug-like properties.

The primary identifier for this compound is its Chemical Abstracts Service (CAS) number, which provides an unambiguous way to reference it in research, procurement, and regulatory documentation.

CAS Number: 1395282-61-7[3][4][5]

This guide will provide an in-depth exploration of the physicochemical properties, synthesis, and strategic applications of this compound, offering researchers and drug development professionals the foundational knowledge required to effectively leverage this compound in their programs.

Caption: Chemical structure of this compound.

Part 1: Core Physicochemical and Computational Properties

Understanding the inherent properties of a building block is critical for predicting its influence on a parent molecule. The combination of the polar oxetane ether and the electron-deficient aromatic ring in this compound results in a unique set of characteristics.

Quantitative data for this compound are summarized below. These values are crucial for computational modeling, reaction planning, and preliminary assessment of a compound's drug-like potential.

| Property | Value | Source |

| CAS Number | 1395282-61-7 | [3][4] |

| Molecular Formula | C₉H₈F₂O | [3] |

| Molecular Weight | 170.16 g/mol | [3] |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | [3] |

| Calculated LogP | 2.0786 | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 1 | [3] |

| Storage Conditions | Sealed in dry, 2-8°C | [3][4] |

Expert Insights: The low TPSA value suggests good potential for cell permeability. The calculated LogP of ~2.08 indicates a favorable balance between lipophilicity and hydrophilicity, a key attribute in avoiding the extremes that can lead to poor solubility or high non-specific binding. The single rotatable bond imparts a degree of conformational rigidity, which can be advantageous for achieving selective binding to a biological target.

Part 2: The Strategic Role of Oxetanes in Medicinal Chemistry

The incorporation of an oxetane motif is a deliberate strategy employed by medicinal chemists to overcome common liabilities in drug candidates.[6] The strained four-membered ring is not merely a spacer; it acts as a versatile modulator of molecular properties.[2]

Causality Behind its Utility:

-

Solubility Enhancement: A primary application of the oxetane ring is as a "hydrophilic surrogate" for less polar groups, most notably the gem-dimethyl group.[7] Replacing a lipophilic gem-dimethyl unit with a polar oxetane can dramatically increase aqueous solubility—in some cases by a factor of 4 to over 4000—which is critical for improving oral bioavailability.[7][8]

-

Metabolic Stability: The C-H bonds on an oxetane ring are generally more resistant to metabolic oxidation by cytochrome P450 (CYP) enzymes compared to their counterparts in aliphatic chains or even gem-dimethyl groups.[8] The 3,5-difluoro substitution pattern on the phenyl ring further enhances this stability by blocking potential sites of aromatic hydroxylation.

-

pKa Modulation: The oxetane's oxygen atom is strongly electron-withdrawing. When placed near a basic nitrogen atom (e.g., in an adjacent piperidine or piperazine ring), it can significantly lower the amine's pKa.[7] This is a powerful tactic for reducing hERG channel inhibition liability and improving cell permeability, which are often associated with high basicity.[6][7]

-

Improved Pharmacokinetics: By fine-tuning solubility, metabolic clearance, and lipophilicity, the oxetane motif can lead to significant improvements in a compound's overall pharmacokinetic (PK) profile.[1]

Caption: Oxetane as a bioisostere for a gem-dimethyl group.

Part 3: Synthesis and Experimental Protocols

The synthesis of 3-substituted oxetanes is a well-established field, with the intramolecular Williamson etherification of a 1,3-diol derivative being a cornerstone method.[7][9] This approach provides a reliable and scalable route to the target compound.

Workflow for the Synthesis of this compound:

The synthesis logically proceeds from a commercially available starting material, 3,5-difluorobenzaldehyde, through the creation of a key 1,3-diol intermediate, which is then cyclized to form the desired oxetane ring.

Caption: General synthetic workflow for 3-aryl-oxetanes.

Detailed Step-by-Step Protocol (Illustrative)

This protocol describes a common method for preparing a 3-aryloxetane from a suitable 1,3-diol. This process is self-validating through the isolation and characterization of intermediates.

Objective: To prepare this compound from 1-(3,5-Difluorophenyl)propane-1,3-diol.

Pillar of Trustworthiness: This protocol employs a one-pot mesylation and intramolecular cyclization. The success of the reaction is validated by the disappearance of the diol starting material (monitored by TLC or LC-MS) and the appearance of a new, less polar spot corresponding to the oxetane product, which is then confirmed by NMR spectroscopy.

Materials:

-

1-(3,5-Difluorophenyl)propane-1,3-diol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(3,5-Difluorophenyl)propane-1,3-diol (1.0 eq) and anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

-

Expert Rationale: Starting at a very low temperature is crucial to control the exothermic reaction with MsCl and prevent side reactions. Anhydrous conditions are essential as both MsCl and NaH react with water.

-

-

Mesylation: Add triethylamine (1.1 eq) to the cooled solution, followed by the dropwise addition of methanesulfonyl chloride (1.05 eq). Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 1 hour.

-

Expert Rationale: Triethylamine acts as a base to neutralize the HCl generated during the formation of the mesylate ester. The primary alcohol is significantly more reactive than the secondary (benzylic) alcohol, leading to selective mesylation at the terminal position.

-

-

Cyclization: In a separate flask, prepare a suspension of sodium hydride (1.5 eq) in anhydrous THF. Cool this suspension to 0 °C. Slowly transfer the mesylate-containing reaction mixture from the first flask into the NaH suspension via cannula. After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Expert Rationale: Sodium hydride is a strong, non-nucleophilic base that deprotonates the remaining secondary alcohol. The resulting alkoxide then undergoes an intramolecular Sₙ2 reaction (Williamson ether synthesis), displacing the mesylate group to form the strained four-membered oxetane ring.

-

-

Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C. Dilute with water and extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Expert Rationale: The quench must be done slowly and at low temperature to safely react with the excess NaH, which produces hydrogen gas.

-

-

Purification: Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude oil via flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound as a pure product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Part 4: Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

GHS Pictogram: GHS07 (Exclamation Mark)[3]

-

Signal Word: Warning[3]

-

Hazard Statement: H302 - Harmful if swallowed[3]

-

Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P330 (Rinse mouth), P501 (Dispose of contents/container to an approved waste disposal plant)[3]

Researcher Responsibility: Always consult the full Safety Data Sheet (SDS) provided by the supplier before handling this chemical. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5]

Conclusion

This compound is more than just a simple heterocyclic compound; it is a sophisticated molecular tool that empowers medicinal chemists to rationally design better drug candidates. Its proven ability to enhance solubility, improve metabolic stability, and modulate basicity makes it an invaluable asset in overcoming the multifaceted challenges of modern drug discovery.[6][8] This guide provides the core technical knowledge needed to understand and strategically implement this building block, paving the way for the development of next-generation therapeutics.

References

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. chemscene.com [chemscene.com]

- 4. 1395282-61-7|this compound|BLD Pharm [bldpharm.com]

- 5. bio-fount.com [bio-fount.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of Oxetanes [manu56.magtech.com.cn]

An In-Depth Technical Guide to the Physicochemical Properties of 3-(3,5-Difluorophenyl)oxetane

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-(3,5-Difluorophenyl)oxetane, a heterocyclic building block of significant interest in modern medicinal chemistry. For researchers, scientists, and drug development professionals, understanding these fundamental characteristics is paramount for predicting molecular behavior, optimizing screening funnels, and designing novel therapeutics with enhanced ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. This document delineates both calculated and empirical data, supported by detailed, field-proven experimental protocols for structural and property validation.

Introduction: The Strategic Value of a Fluorinated Oxetane

In the landscape of drug discovery, the strategic incorporation of specific structural motifs can profoundly influence a molecule's biological activity and developability. This compound emerges as a valuable scaffold by synergistically combining two powerful moieties: the oxetane ring and a difluorinated phenyl group.

The oxetane ring, a four-membered cyclic ether, is increasingly utilized as a "non-classical isostere" for carbonyl groups and gem-dimethyl fragments.[1] Its strained C-O-C bond angle enhances the accessibility of the oxygen's lone pair electrons, making it a potent hydrogen-bond acceptor.[1] This feature, coupled with its ability to improve aqueous solubility, metabolic stability, and cell permeability, makes it an attractive component for lead optimization.[1][2]

The 3,5-difluorophenyl group further refines the molecule's profile. The fluorine atoms act as bioisosteres for hydrogen, but with significantly different electronic properties. They can modulate pKa, improve binding affinity through specific fluorine-protein interactions, and block sites of metabolic oxidation, thereby enhancing the compound's pharmacokinetic profile. The strategic combination of these two groups in this compound creates a building block with a desirable balance of properties for entry into drug discovery programs.

Section 1: Molecular Identity and Structural Characterization

Precise characterization begins with confirming the molecular identity and structure. The foundational data for this compound is summarized below.

| Property | Value | Source |

| CAS Number | 1395282-61-7 | [3] |

| Molecular Formula | C₉H₈F₂O | [3] |

| Molecular Weight | 170.16 g/mol | [3] |

| Purity | ≥98% | [3] |

| Storage Conditions | Sealed in dry, 2-8°C | [3] |

Structural Verification by Mass Spectrometry (MS)

Expert Rationale: Mass spectrometry is the gold standard for determining the molecular weight of a compound, providing a primary confirmation of its identity.[4][5][6] For this molecule, a high-resolution mass spectrometry (HRMS) experiment is recommended to confirm the elemental composition, which is a critical step for novel compound validation.

Experimental Protocol: Molecular Weight Determination via ESI-MS

-

Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile. Further dilute this solution to approximately 1-10 µg/mL in a 50:50 solution of acetonitrile and water containing 0.1% formic acid. The acid is crucial as it facilitates protonation, enabling the detection of the molecular ion in positive ion mode.

-

Instrument Setup: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap instrument) according to the manufacturer's guidelines to ensure high mass accuracy.

-

Direct Infusion: Introduce the sample solution directly into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably includes the expected molecular ion, for instance, m/z 50-500.

-

Data Analysis: Identify the peak corresponding to the protonated molecule, [M+H]⁺. For this compound, this peak should appear at m/z 171.0663. The high-resolution measurement should be within 5 ppm of the theoretical value, confirming the molecular formula C₉H₈F₂O.[7]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Rationale: While MS confirms what a molecule is by its mass, NMR spectroscopy confirms how it is constructed by mapping the connectivity and chemical environment of its atoms.[8][9] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous structural elucidation.[8]

Experimental Protocol: 1D NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common first choice for neutral organic small molecules.[10]

-

¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Expected signals would include:

-

Multiplets in the aromatic region (approx. 6.7-7.2 ppm) corresponding to the three protons on the difluorophenyl ring.

-

Signals corresponding to the oxetane ring protons. Typically, the methylene protons adjacent to the oxygen appear further downfield (approx. 4.5-5.0 ppm) as triplets, while the methine proton and other methylene protons appear more upfield.[11]

-

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This provides the number of unique carbon environments.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. A single signal is expected for the two equivalent fluorine atoms on the phenyl ring. The chemical shift will be characteristic of an aryl fluoride.

-

Data Analysis: Integrate the ¹H NMR signals to confirm proton counts. Analyze the chemical shifts and coupling patterns (J-coupling) in all spectra to confirm the connectivity between the phenyl ring and the oxetane moiety.

Section 2: Core Physicochemical Properties for Drug Development

The following properties are critical predictors of a compound's behavior in biological systems.

| Calculated Property | Value | Significance | Source |

| LogP (clogP) | 2.08 | Lipophilicity, membrane permeability | [3] |

| TPSA | 9.23 Ų | Polarity, cell permeability predictor | [3] |

| H-Bond Acceptors | 1 | Potential for target interaction | [3] |

| H-Bond Donors | 0 | Potential for target interaction | [3] |

| Rotatable Bonds | 1 | Conformational flexibility | [3] |

Lipophilicity (LogP)

Expert Rationale: Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is arguably one of the most important physicochemical parameters in drug design.[12] It heavily influences solubility, permeability, plasma protein binding, and metabolism. The calculated LogP of ~2.1 suggests this compound is moderately lipophilic, a favorable range for oral drug candidates. An experimental validation is crucial. For a fluorinated compound, ¹⁹F NMR offers a highly elegant and direct method for LogP determination.[13]

Experimental Protocol: Shake-Flask LogP Determination via ¹⁹F NMR

-

System Preparation: Prepare a mutually saturated system of n-octanol and water (or a relevant buffer, e.g., PBS pH 7.4). Allow the two phases to equilibrate for at least 24 hours with intermittent shaking.

-

Sample Preparation: Dissolve a known quantity of this compound and a fluorinated reference standard (e.g., 1,3,5-trifluorobenzene, with a known LogP) in a defined volume of the n-octanol phase.

-

Partitioning: Add an equal volume of the aqueous phase to the n-octanol solution. Vigorously shake or vortex the mixture for 5-10 minutes to facilitate partitioning, then centrifuge (e.g., 3000 rpm for 10 min) to ensure complete phase separation.[14]

-

NMR Sample Preparation: Carefully withdraw an aliquot from the n-octanol layer and a separate aliquot from the aqueous layer. Place each into a separate NMR tube.

-

¹⁹F NMR Acquisition: Acquire a quantitative ¹⁹F NMR spectrum for each phase.

-

Calculation: The LogP is calculated from the ratio of the integrated signals of the target compound and the reference standard in each phase. This ratiometric approach eliminates the need for absolute concentration determination, increasing accuracy.[13]

Aqueous Solubility

Expert Rationale: Poor aqueous solubility is a major hurdle in drug development, leading to poor absorption and bioavailability. Determining a compound's thermodynamic solubility provides a definitive measure of this property. The "shake-flask" method is the most reliable for this purpose.[15][16]

Experimental Protocol: Thermodynamic "Shake-Flask" Solubility

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4). The presence of visible solid material is essential to ensure saturation.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, filter the suspension through a low-binding 0.45 µm filter or centrifuge at high speed to remove all undissolved solid. This step is critical to avoid artificially high results.

-

Quantification: Accurately dilute the resulting saturated solution with a suitable solvent (e.g., acetonitrile). Quantify the concentration of the dissolved compound using a validated analytical method, typically a calibrated HPLC-UV or LC-MS system.

-

Reporting: Express the solubility in units of µg/mL or µM.

Melting Point (MP)

Expert Rationale: A compound's melting point is a fundamental physical property that provides an indication of its purity and the strength of its crystal lattice forces. A sharp melting point range (typically <2°C) is characteristic of a pure crystalline solid, while impurities will typically depress and broaden the melting range.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Place a small amount of the dry, solid compound on a watch glass and crush it into a fine powder using a spatula.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end, aiming for a column height of 2-3 mm.[17]

-

Measurement: Place the loaded capillary into a melting point apparatus (e.g., a Mel-Temp).

-

Heating: Heat the sample rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.[17]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting point is reported as the range T1-T2.

Boiling Point (BP)

Expert Rationale: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. It is a key property for purification by distillation and provides insight into the volatility and intermolecular forces of the compound.[18] The Thiele tube method is a classic and effective microscale technique for this determination.[19]

Experimental Protocol: Microscale Boiling Point Determination

-

Setup: Place a small amount (0.5-1 mL) of liquid this compound into a small test tube or fusion tube.

-

Capillary Insertion: Place a standard melting point capillary tube, sealed at one end, into the liquid with the open end down.[20]

-

Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) and heat the side arm gently.[19]

-

Observation: As the temperature rises, air will expand and exit the capillary. At the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip.[20]

-

Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubble stream stops and the liquid is just drawn back into the capillary tube. This moment signifies that the external pressure has just overcome the vapor pressure of the liquid.

Section 3: Physicochemical Characterization Workflow

To ensure systematic and reproducible analysis, a logical workflow is essential. The following diagram illustrates the process from sample reception to full characterization.

Caption: Workflow for the physicochemical characterization of a small molecule.

Conclusion

This compound presents a well-balanced physicochemical profile that makes it a highly attractive building block for drug discovery. Its calculated moderate lipophilicity (clogP ~2.08) and its capacity as a hydrogen bond acceptor (1 HBA) position it favorably for achieving good cell permeability and target engagement.[3] The robust experimental protocols detailed in this guide provide the necessary framework for scientists to verify these properties empirically, ensuring data integrity and enabling informed decisions in the design-make-test-analyze cycle. The strategic application of this and similar scaffolds will undoubtedly continue to yield novel therapeutic candidates with improved drug-like properties.

References

- 1. mdpi.com [mdpi.com]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 5. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]

- 6. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 7. scribd.com [scribd.com]

- 8. jchps.com [jchps.com]

- 9. anuchem.weebly.com [anuchem.weebly.com]

- 10. chem.washington.edu [chem.washington.edu]

- 11. researchgate.net [researchgate.net]

- 12. acdlabs.com [acdlabs.com]

- 13. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. m.youtube.com [m.youtube.com]

- 16. quora.com [quora.com]

- 17. youtube.com [youtube.com]

- 18. cdn.juniata.edu [cdn.juniata.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

An In-Depth Technical Guide to the Synthesis of 3-(3,5-Difluorophenyl)oxetane: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane motif, a four-membered cyclic ether, has emerged as a privileged structure in medicinal chemistry due to its unique ability to modulate the physicochemical properties of drug candidates.[1] Specifically, the incorporation of 3-aryloxetanes can significantly enhance aqueous solubility, metabolic stability, and lipophilicity, while also serving as a bioisosteric replacement for gem-dimethyl or carbonyl groups.[1][2] This guide provides a comprehensive technical overview of the synthesis of 3-(3,5-Difluorophenyl)oxetane, a key building block that combines the benefits of the oxetane ring with the electronic properties of a difluorinated phenyl group. We will delve into the primary synthetic strategies, offer detailed experimental protocols, and discuss the critical considerations for process optimization and scale-up.

The Strategic Importance of this compound in Medicinal Chemistry

The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to modulate metabolic stability, binding affinity, and pKa.[3] The 3,5-difluorophenyl substitution pattern is particularly advantageous as it can influence molecular conformation and engage in favorable interactions with biological targets. When combined with the oxetane ring, the resulting this compound building block offers a powerful tool for medicinal chemists to fine-tune the properties of lead compounds.

The oxetane ring itself is a highly polar, low molecular weight, and three-dimensional scaffold that can improve aqueous solubility and reduce the metabolic liability of adjacent functional groups.[4] Its strained nature, with a ring strain energy of approximately 25.5 kcal/mol, makes the oxygen lone pairs highly accessible, rendering it a strong hydrogen-bond acceptor.[5] This combination of features makes this compound a highly sought-after intermediate in the synthesis of novel therapeutics across various disease areas, including oncology, neurology, and infectious diseases.[4]

Key Synthetic Strategies for 3-Aryloxetanes

The synthesis of 3-aryloxetanes can be broadly categorized into two main approaches: the de novo construction of the oxetane ring on a pre-functionalized aryl substrate, and the coupling of an oxetane-containing building block with an aryl partner.

De Novo Oxetane Ring Synthesis

This approach involves forming the four-membered ring from acyclic precursors already bearing the 3,5-difluorophenyl group.

-

Intramolecular Williamson Etherification: This is one of the most common methods for forming the oxetane ring.[6] The synthesis typically starts from a 1,3-diol, which is selectively functionalized to install a good leaving group (e.g., tosylate, mesylate) on one hydroxyl group, followed by intramolecular cyclization under basic conditions.

-

Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene is a powerful method for the direct formation of the oxetane ring.[7][8][9] In the context of this compound synthesis, this would involve the reaction of 3,5-difluorobenzaldehyde with a suitable alkene. While elegant, this method can sometimes suffer from issues with regioselectivity and scalability due to the need for specialized photochemical reactors.[2] Recent advances have explored visible-light-mediated Paternò-Büchi reactions to address some of these limitations.[2]

Cross-Coupling Strategies

This approach utilizes a pre-formed oxetane building block and couples it to the 3,5-difluorophenyl moiety, often through transition-metal-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This versatile and widely used reaction involves the coupling of an organoboron compound with an organohalide. For the synthesis of this compound, this could involve the reaction of 3,5-difluorophenylboronic acid with a 3-halooxetane or an oxetane-3-ylboronic acid derivative with 1-bromo-3,5-difluorobenzene. Nickel-mediated Suzuki couplings have proven to be particularly effective for installing the oxetan-3-yl motif onto aromatic systems.[10][11]

-

Minisci Reaction: For heteroaromatic systems, the Minisci reaction offers a radical-based approach to introduce the oxetane moiety.[12] This method involves the generation of an oxetane radical that can then add to a protonated heterocycle.

Experimental Protocols and Methodologies

This section provides a detailed, step-by-step protocol for a reliable and scalable synthesis of this compound via a Suzuki-Miyaura cross-coupling approach.

Synthesis of 3-Iodooxetane (Key Intermediate)

The synthesis of a suitable 3-halooxetane is a critical first step for many cross-coupling strategies.

Suzuki-Miyaura Coupling Protocol

This protocol describes the nickel-catalyzed coupling of 3-iodooxetane with 3,5-difluorophenylboronic acid.

Table 1: Reagents and Materials for Suzuki-Miyaura Coupling

| Reagent/Material | Grade | Supplier |

| 3-Iodooxetane | ≥95% | Commercially Available |

| 3,5-Difluorophenylboronic acid | ≥98% | Commercially Available |

| Nickel(II) chloride hexahydrate | ACS reagent | Commercially Available |

| Triphenylphosphine | ≥99% | Commercially Available |

| Potassium phosphate, tribasic | ≥98% | Commercially Available |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available |

| Nitrogen gas | High purity | --- |

Step-by-Step Procedure:

-

Reaction Setup: To a dry, oven-dried Schlenk flask, add nickel(II) chloride hexahydrate (5 mol%) and triphenylphosphine (10 mol%). The flask is evacuated and backfilled with nitrogen three times.

-

Reagent Addition: Under a positive pressure of nitrogen, add 3,5-difluorophenylboronic acid (1.2 equivalents), potassium phosphate (3.0 equivalents), and anhydrous 1,4-dioxane.

-

Initiation: Stir the mixture at room temperature for 15 minutes. Then, add 3-iodooxetane (1.0 equivalent) via syringe.

-

Reaction: The reaction mixture is heated to 80 °C and stirred for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.[13][14]

Diagram 1: Synthetic Workflow for this compound

Caption: Workflow for the synthesis of this compound.

Causality and Optimization in Experimental Choices

-

Choice of Catalyst: While palladium catalysts are more common for Suzuki couplings, nickel catalysts often provide superior results for alkyl-aryl couplings, especially with sterically hindered or electron-deficient partners.

-

Ligand Selection: Triphenylphosphine is a robust and cost-effective ligand that is suitable for this transformation. For challenging substrates, more electron-rich and bulky phosphine ligands may be explored.

-

Base and Solvent: The choice of a strong, non-nucleophilic base like potassium phosphate is crucial to facilitate the transmetalation step without promoting side reactions. Anhydrous 1,4-dioxane is an excellent solvent for this reaction due to its ability to dissolve the reagents and its relatively high boiling point.

-

Purification: Flash column chromatography is an effective method for purifying the final product.[13] The choice of eluent system will depend on the polarity of the product and any impurities. A gradient elution is often employed for optimal separation.

Conclusion

The synthesis of this compound represents a critical capability for modern medicinal chemistry programs. The Suzuki-Miyaura cross-coupling approach outlined in this guide offers a reliable and scalable route to this valuable building block. By understanding the underlying principles of the reaction and the rationale behind the experimental choices, researchers can confidently synthesize this and related 3-aryloxetanes for their drug discovery efforts. The continued development of novel synthetic methods for accessing functionalized oxetanes will undoubtedly accelerate the discovery of new and improved therapeutics.[15][16][17]

References

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. news-medical.net [news-medical.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Oxetanes [manu56.magtech.com.cn]

- 7. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]

- 9. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 10. Preparation of aryloxetanes and arylazetidines by use of an alkyl-aryl suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. azolifesciences.com [azolifesciences.com]

- 16. Novel method to synthesize valuable fluorinated drug compounds [bionity.com]

- 17. sciencedaily.com [sciencedaily.com]

3-(3,5-Difluorophenyl)oxetane structure and molecular weight

An In-Depth Technical Guide to 3-(3,5-Difluorophenyl)oxetane: Structure, Properties, and Significance in Medicinal Chemistry

Abstract

The strategic incorporation of small, strained ring systems and fluorine atoms has become a cornerstone of modern medicinal chemistry. These motifs can profoundly influence a molecule's physicochemical and pharmacological properties. This guide provides a detailed technical overview of this compound, a heterocyclic building block that combines the unique attributes of both the oxetane ring and a difluorinated phenyl moiety. We will explore its core molecular structure, physicochemical properties, and the underlying scientific rationale for its application in drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks for the creation of novel therapeutics.

Core Molecular Profile

This compound is a synthetic organic compound featuring a four-membered oxetane ring linked at the 3-position to a 3,5-difluorinated phenyl group. This unique combination imparts a specific set of properties that are highly desirable in the design of bioactive molecules.

Chemical Structure and Key Identifiers

The fundamental structural and identifying information for this compound is summarized below. The molecular formula is C₉H₈F₂O.[1][2]

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 1395282-61-7 | [1][2][3] |

| Molecular Formula | C₉H₈F₂O | [1][2] |

| Molecular Weight | 170.16 g/mol | [1][2] |

| SMILES | C1=C(C=C(C=C1F)F)C2COC2 | [1] |

| MDL Number | MFCD22690468 | [2] |

Structural Visualization

The two-dimensional structure of this compound highlights the key functional groups: the strained oxetane ether and the electronically modified aromatic ring.

Physicochemical Properties and Their Significance in Drug Design

The true value of a building block lies in how its structure translates to function. The oxetane and difluorophenyl motifs synergistically enhance the drug-like properties of molecules into which they are incorporated.

The compact, polar, and sp³-rich nature of the oxetane ring makes it a highly attractive scaffold.[4] It is often used as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyls.[4][5][6] This substitution can lead to significant improvements in key drug properties:

-

Aqueous Solubility: The polar oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, which often improves a compound's solubility compared to a non-polar carbocyclic analogue.[7]

-

Metabolic Stability: The oxetane ring is more metabolically stable than many other functional groups.[5] Its incorporation can block sites of metabolism, increasing the half-life of a drug candidate.

-

Lipophilicity (LogP): While adding carbon atoms generally increases lipophilicity, the polar nature of the oxetane can temper this effect, providing a tool for fine-tuning a molecule's LogP into the optimal range for cell permeability and low off-target toxicity.[5] The calculated LogP for this molecule is approximately 2.08.[1]

The introduction of fluorine, particularly in a 1,3-difluoro pattern on a phenyl ring, is a well-established strategy in medicinal chemistry.[8][9] This modification primarily influences the electronic properties of the aromatic ring, which can enhance binding affinity to target proteins by altering pKa or participating in favorable electrostatic interactions. Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, thereby reducing metabolic liabilities.[10]

Strategic Application in Drug Discovery

The combination of these two motifs in a single building block provides a powerful tool for lead optimization. The workflow below illustrates how such a building block is typically employed in a drug discovery campaign.

Synthesis and Handling Considerations

General Synthetic Approach

The synthesis of 3-substituted oxetanes is most commonly achieved via an intramolecular Williamson etherification.[11] This process typically involves a 1,3-diol precursor derived from the corresponding aryl starting material.

Conceptual Protocol:

-

Starting Material: Begin with a precursor containing the 3,5-difluorophenyl group, such as 3,5-difluorobenzaldehyde.

-

Carbon Chain Extension: Employ standard organic reactions (e.g., Grignard reaction, Wittig reaction) to build out the three-carbon backbone required for the oxetane ring, resulting in a substituted 1,3-diol.

-

Selective Functionalization: One of the hydroxyl groups is converted into a good leaving group (e.g., tosylate, mesylate, or halide). This step must be selective to ensure the correct cyclization pathway.

-

Intramolecular Cyclization: Treatment with a strong, non-nucleophilic base (e.g., sodium hydride) induces the remaining alcohol to displace the leaving group, forming the strained four-membered oxetane ring.[6]

This robust methodology allows for the generation of a wide variety of 3-aryl oxetanes for screening and incorporation into drug candidates.

Stability and Handling

Despite its ring strain, the oxetane core is remarkably stable under many common reaction conditions, including those involving basic hydrolysis and certain reductions.[12] However, it is susceptible to ring-opening under strongly acidic conditions or in the presence of potent Lewis acids.[13] Therefore, synthetic steps following its installation should be planned accordingly. For long-term storage, the compound should be kept in a dry, refrigerated environment (2-8°C) to ensure its integrity.[1][2]

Conclusion

This compound is more than a simple chemical; it is a carefully designed tool for medicinal chemists. It provides a validated and efficient means to introduce two highly favorable motifs—a metabolically robust, solubility-enhancing oxetane and an electronically tuned, stable difluorophenyl group. Its use can help overcome common challenges in drug development, such as poor pharmacokinetic profiles and metabolic instability. As the demand for novel therapeutics with superior properties continues to grow, the strategic application of such advanced building blocks will be indispensable in the exploration of new chemical space and the successful development of next-generation medicines.

References

- 1. chemscene.com [chemscene.com]

- 2. 1395282-61-7|this compound|BLD Pharm [bldpharm.com]

- 3. bio-fount.com [bio-fount.com]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. healthcareview.media [healthcareview.media]

- 6. mdpi.com [mdpi.com]

- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. azolifesciences.com [azolifesciences.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

An In-depth Technical Guide to Oxetanes in Medicinal Chemistry

Abstract

Once considered an academic curiosity, the oxetane ring has emerged as a powerful and versatile motif in the modern medicinal chemist's toolbox.[1][2] This four-membered cyclic ether offers a unique combination of structural and physicochemical properties that can be strategically leveraged to overcome common challenges in drug discovery, such as poor solubility, metabolic instability, and undesirable basicity. This guide provides an in-depth exploration of the rationale behind incorporating oxetanes, their role as bioisosteres, key synthetic strategies, and illustrative case studies from recent drug discovery campaigns. We will delve into the causality behind experimental choices and provide validated protocols to empower researchers, scientists, and drug development professionals to effectively utilize this valuable structural unit.

The Strategic Imperative for Oxetanes: A Physicochemical Deep Dive

The decision to incorporate an oxetane is a strategic one, aimed at methodically tuning a molecule's properties. The ring's small size, polarity, and three-dimensional, sp³-rich character are the primary drivers of its beneficial effects.[1][3]

Enhancing Aqueous Solubility and Modulating Lipophilicity

A frequent hurdle in drug development is the low aqueous solubility of lead compounds, which can compromise oral bioavailability.[4] The inherent polarity of the oxetane's ether oxygen makes it an excellent tool for increasing solubility. By replacing non-polar moieties like a gem-dimethyl group, an oxetane can introduce a polar center without significantly altering the molecule's steric profile.[4] This substitution can lead to a profound increase in aqueous solubility, in some cases by a factor of 4 to over 4000, depending on the molecular context.[5] This allows for a reduction in lipophilicity (LogD), a critical parameter for overall drug-likeness.[6]

Table 1: Comparative Physicochemical Properties of Oxetane vs. Non-Oxetane Analogs

| Compound Pair | Replaced Moiety | Oxetane-Containing Analog | LogD (pH 7.4) Improvement | Aqueous Solubility Improvement | Reference |

|---|---|---|---|---|---|

| Pair A | gem-Dimethyl | 3,3-Disubstituted Oxetane | Reduction from 3.5 to 2.8 | >100-fold | [5][6] |

| Pair B | Carbonyl | 3-Spiro-oxetane | Reduction from 2.1 to 1.5 | ~40-fold | [5][7] |

| Pair C | Methylene | 3-Monosubstituted Oxetane | Reduction from 4.2 to 3.7 | >4000-fold |[5] |

Engineering Metabolic Stability

Rapid metabolic clearance is a primary cause of drug candidate failure.[8] Oxetanes offer a dual advantage in enhancing metabolic stability.

-

Metabolic Blocking: The gem-dimethyl group is often used to block metabolically labile C-H bonds from oxidation by cytochrome P450 (CYP) enzymes.[6] However, this strategy invariably increases lipophilicity. The oxetane ring serves as a less lipophilic and often more effective metabolic blocker, sterically shielding adjacent sites from enzymatic attack without the associated LogD penalty.[4][5][8]

-

Redirecting Metabolic Pathways: Over-reliance on a single CYP pathway for metabolism increases the risk of drug-drug interactions (DDIs).[9] The incorporation of an oxetane can introduce an alternative metabolic "soft spot," creating a new route for clearance via enzymes like microsomal epoxide hydrolase (mEH), which hydrolyzes the ring to a diol.[9] This can divert metabolism away from problematic CYP enzymes, mitigating DDI risks.

Table 2: Comparative In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

| Compound | Key Structural Moiety | Intrinsic Clearance (CLint, µL/min/mg) | Interpretation | Reference |

|---|---|---|---|---|

| Analog 1 | gem-Dimethyl | 150 | High Clearance | [8] |

| Analog 2 (Oxetane) | Oxetane | 15 | Low Clearance (10x improvement) | [8] |

| Analog 3 | Carbonyl | 210 | High Clearance | [8] |

| Analog 4 (Oxetane) | Oxetane | 25 | Low Clearance (8.4x improvement) |[8] |

Fine-Tuning Basicity of Proximal Amines

The basicity (pKa) of amine functional groups is a critical parameter influencing a drug's selectivity, off-target effects (such as hERG inhibition), and pharmacokinetic properties. The electronegative oxygen atom in the oxetane ring exerts a powerful inductive electron-withdrawing effect.[1] When placed near a basic nitrogen, this effect significantly lowers the amine's pKa.

The magnitude of this effect is position-dependent:

-

α-position: Reduces pKa by ~2.7 units

-

β-position: Reduces pKa by ~1.9 units

-

γ-position: Reduces pKa by ~0.7 units

This predictable modulation allows chemists to precisely tune a molecule's basicity to optimize its biological profile, a strategy successfully employed in several clinical candidates to mitigate toxicity.[1][10]

The Oxetane as a Modern Bioisostere

Bioisosterism—the replacement of a functional group with another that retains similar biological activity but has altered physicochemical properties—is a cornerstone of lead optimization. The oxetane has proven to be a valuable bioisostere for several common chemical motifs.[1][2]

-

gem-Dimethyl Group: The oxetane is a classic replacement for the gem-dimethyl group. It mimics the steric bulk required for target binding but replaces the lipophilic nature with a polar, hydrophilic core, thereby improving solubility and reducing metabolic liability.[1][5][6]

-

Carbonyl Group: Oxetanes can serve as metabolically robust carbonyl surrogates. They possess a comparable dipole moment, lone pair orientation, and hydrogen bond accepting capacity but are generally resistant to the metabolic reduction that ketones and aldehydes often undergo.[1][2][3][4]

-

Other Groups: The versatility of the oxetane extends further, with applications as a surrogate for morpholine, benzamides, and, in the form of oxetan-3-ol, even carboxylic acids.[3][5][11][12]

Caption: Bioisosteric relationships of the oxetane motif.

Synthetic Strategies for Oxetane Incorporation

The growing appreciation for oxetanes has driven the development of robust synthetic methods, making them readily accessible.[1][2] While classical methods exist, modern approaches often rely on the functionalization of pre-formed building blocks.

Classical Ring Formation: Williamson Etherification

The intramolecular cyclization of a 1,3-diol derivative is a fundamental approach to forming the oxetane ring. This typically involves the monoprotection or monotosylation of a diol, followed by base-mediated ring closure.

(See Section 5 for a detailed experimental protocol)

Modern Approach: The Versatility of Oxetan-3-one

For many applications, oxetan-3-one is the preferred starting material.[5][13] This commercially available, stable liquid serves as a versatile hub for generating a wide array of 3-substituted and 3,3-disubstituted oxetanes.[13]

Key transformations include:

-

Reductive Amination: Provides straightforward access to 3-amino-oxetanes, which are crucial for modulating basicity.[10]

-

Wittig/HWE Reactions: Generates Michael acceptors that can undergo conjugate additions with various nucleophiles to build 3,3-disubstituted systems.[5][13]

-

Strecker Synthesis: Yields oxetanyl aminonitriles, which can be hydrolyzed to valuable oxetane-containing amino acids for peptidomimetic applications.[10][14]

Caption: Synthetic utility of oxetan-3-one as a key precursor.

A critical consideration is the stability of the oxetane ring itself. While generally robust, the ring can be susceptible to opening under harsh acidic conditions, particularly when an internal nucleophile is present in the molecule.[1] Studies have shown that 3,3-disubstitution patterns generally confer the greatest stability.[1][2]

Case Studies: The Oxetane Advantage in Clinical Candidates

The theoretical benefits of oxetanes are validated by their successful application in numerous drug discovery programs, including several that have reached clinical trials and regulatory approval.[10][15]

-

Rilzabrutinib (BTK Inhibitor): Approved by the FDA, Rilzabrutinib exemplifies the strategic use of an oxetane to modulate basicity.[10][15] An oxetane was introduced adjacent to an amine to lower its pKa, a modification that was crucial for preventing off-target kinase activity and improving the drug's safety profile.[10]

-

Ziresovir (RSV Fusion Inhibitor): In the development of this antiviral, an oxetane was incorporated to serve as both a conformational and basicity control element.[1] A docking model suggested the oxetane was not directly interacting with the protein target but was critical for orienting other parts of the molecule correctly and fine-tuning its physicochemical properties for optimal potency and pharmacokinetics.[1][2]

-

Danuglipron (GLP-1 Receptor Agonist): During the optimization of this oral GLP-1R agonist, an oxetane was attached to a piperazine ring. This single modification successfully reduced the piperazine's calculated pKa from 8.0 to 6.4, which simultaneously enhanced solubility at low pH and increased Caco-2 permeability, all while maintaining metabolic stability.[10]

Experimental Protocols

To ensure scientific integrity and provide actionable guidance, the following are representative, self-validating protocols for key methodologies discussed in this guide.

Protocol 1: Synthesis of a 3-Aryl-3-methyloxetane via Williamson Etherification

This protocol describes a typical intramolecular cyclization to form the oxetane ring.

Step 1: Monotosylation of a 1,3-Diol [16]

-

Dissolve 2-phenylpropane-1,3-diol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

-

Add pyridine (1.1 eq) to the solution.

-

Add p-toluenesulfonyl chloride (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mono-tosylate is often used directly in the next step without further purification.

Step 2: Intramolecular Cyclization [16]

-

In a separate flame-dried flask under nitrogen, suspend sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C.

-

Dissolve the crude mono-tosylate from Step 1 in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC indicates the completion of the reaction.

-

Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

-

Add water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-3-methyloxetane.

Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay measures a compound's intrinsic clearance (CLint), a key indicator of metabolic stability.[8]

-

Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create an HLM suspension (e.g., 0.5 mg/mL protein concentration) in a 0.1 M phosphate buffer (pH 7.4). Prepare an NADPH regenerating system solution (cofactor).

-

Pre-incubation: In a 96-well plate, add the HLM suspension and the test compound (final concentration, e.g., 1 µM). Pre-incubate at 37 °C for 5 minutes to allow for temperature equilibration and non-specific binding.

-

Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding an ice-cold stop solution (e.g., acetonitrile containing an internal standard).

-

Analysis: Centrifuge the plate to precipitate the protein. Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Calculation: Plot the natural log of the peak area ratio (compound/internal standard) versus time. The slope of the linear regression line (k) is the elimination rate constant.

-

CLint Calculation: Calculate intrinsic clearance using the formula: CLint (µL/min/mg) = (k / [HLM protein concentration]) * 1000

Conclusion and Future Outlook

The oxetane has successfully transitioned from a niche heterocycle to a validated and frequently employed motif in contemporary drug discovery.[1][10] Its ability to predictably and positively modulate key ADME (Absorption, Distribution, Metabolism, and Excretion) and physicochemical properties makes it an invaluable tool for lead optimization.[17] The regulatory approval of oxetane-containing drugs like Rilzabrutinib provides strong validation for their inclusion in development programs.[10][15]

The future for oxetanes in medicinal chemistry is bright. Ongoing innovation in synthetic chemistry will continue to expand the accessibility and diversity of oxetane building blocks.[10][15] Beyond their use as pendant groups to fine-tune properties, we anticipate seeing oxetanes increasingly utilized as core scaffolding elements, enabling the exploration of novel, three-dimensional chemical space and the design of the next generation of therapeutics.[10]

References

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163 - American Chemical Society [acs.digitellinc.com]

- 12. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Role of Difluorophenyl Groups in Modern Drug Design

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, and the difluorophenyl moiety, in particular, has emerged as a privileged structural motif.[1][2] This guide provides an in-depth technical analysis of the multifaceted roles of the difluorophenyl group in drug design, moving beyond a simple recitation of its properties to explore the causal relationships between its unique physicochemical characteristics and its profound impact on a molecule's pharmacokinetic and pharmacodynamic profiles. We will examine how the strategic placement of two fluorine atoms on a phenyl ring can be leveraged to enhance metabolic stability, modulate acidity and basicity, improve membrane permeability, and increase binding affinity through a variety of intermolecular interactions.[1][3] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the full potential of this versatile pharmacophore.

The Physicochemical Foundation: How Difluorination Alters the Phenyl Ring

The introduction of two fluorine atoms onto a phenyl ring fundamentally alters its electronic and physical properties. Fluorine's high electronegativity (3.98 on the Pauling scale) is the primary driver of these changes, exerting a powerful inductive electron-withdrawing effect.[1] This effect is not merely a qualitative observation but a quantifiable parameter that directly influences molecular behavior.

Electronic Effects and pKa Modulation

The strong inductive (-I) effect of the difluorophenyl group significantly lowers the electron density of the aromatic ring and adjacent functional groups. This has a profound impact on the acidity or basicity (pKa) of nearby moieties. For instance, attaching a difluorophenyl group to a basic amine will lower the pKa of its conjugate acid, making the amine less basic.[3][4] This modulation is a critical tool for optimizing a drug's ionization state at physiological pH (7.4), which in turn affects its solubility, membrane permeability, and target engagement.[3] A less basic compound is less likely to be protonated, which can improve its ability to cross biological membranes and enhance oral bioavailability.[1][4]

Lipophilicity and Membrane Permeability

Lipophilicity, often quantified as logP or logD, is a critical parameter for drug absorption and distribution. While the substitution of a single hydrogen with fluorine generally leads to a modest increase in lipophilicity, the effect of a difluorophenyl group is more nuanced and depends on the substitution pattern.[5][6] Fluoro-arenes are typically more lipophilic due to the reduced polarizability of the C-F bond.[2] This enhanced lipophilicity can improve a compound's ability to partition into lipid bilayers, facilitating membrane permeation and access to intracellular targets.[7][8] However, excessive lipophilicity can lead to poor solubility and increased metabolic clearance, necessitating a careful balance.[1]

Table 1: Comparative Physicochemical Properties of Phenyl and Difluorophenyl Moieties

| Moiety | Hansch Lipophilicity Parameter (π) | Inductive Effect (σI) | Key Implications in Drug Design |

| Phenyl | 0.00 (Reference) | 0.00 (Reference) | Baseline for comparison. |

| 2,4-Difluorophenyl | +0.56 (Approx.) | High | Strong pKa modulation; blocks ortho/para metabolism.[9] |

| 3,4-Difluorophenyl | +0.56 (Approx.) | High | Strong pKa modulation; potential for unique dipole interactions.[10] |

| 3,5-Difluorophenyl | +0.56 (Approx.) | Very High | Very strong pKa modulation; blocks meta metabolism. |

Note: Exact π and σ values can vary based on the molecular context. The values presented are representative approximations for comparative purposes.

Enhancing Pharmacokinetics: The Difluorophenyl Group in ADME Optimization

One of the most celebrated applications of the difluorophenyl group is in the enhancement of a drug's metabolic stability.[3] This is primarily achieved by blocking sites of oxidative metabolism mediated by cytochrome P450 (CYP) enzymes.

Metabolic Blocking

The carbon-fluorine (C-F) bond is significantly stronger (bond energy ~116 kcal/mol) than a carbon-hydrogen (C-H) bond (~99 kcal/mol).[1] This high bond strength makes the C-F bond highly resistant to the oxidative processes that CYP enzymes use to metabolize xenobiotics.[5][11] By replacing a metabolically labile C-H bond on an aromatic ring with a C-F bond, medicinal chemists can effectively "shield" that position from hydroxylation, a common metabolic pathway.[3][12] The difluorophenyl group provides two such shields, making the ring exceptionally robust against metabolic attack.[9] This strategy can dramatically increase a drug's half-life, reduce dosing frequency, and improve its overall exposure.[8]

Figure 1: Metabolic shielding effect of the difluorophenyl group.

It is important to note, however, that metabolic defluorination can still occur through alternative pathways, and in some cases, an NIH shift can lead to hydroxylation at an adjacent carbon, though this is often a minor process for fluoroaromatics.[1][5]

Optimizing Pharmacodynamics: The Role in Target Binding

The difluorophenyl group contributes to target binding affinity through a range of subtle but significant non-covalent interactions. Its unique electronic properties allow it to engage with protein active sites in ways that a simple phenyl ring cannot.

-

Hydrogen Bonds: While the C-F bond is not a classical hydrogen bond donor, the electronegative fluorine atom can act as a weak hydrogen bond acceptor, interacting with backbone N-H groups or polar side chains (e.g., Asn, Gln).[3][7]

-

Dipole-Dipole and Electrostatic Interactions: The highly polarized C-F bonds create a significant local dipole moment. This allows the difluorophenyl ring to engage in favorable dipole-dipole or electrostatic interactions with polar residues or peptide backbone carbonyls in the binding pocket, enhancing binding affinity.[3][7]

-

Halogen Bonding: Although less common for fluorine than for heavier halogens, the potential for halogen bonding (C-F···X, where X is a nucleophile like a carbonyl oxygen) exists and can contribute to binding affinity in specific geometric arrangements.

-

Hydrophobic Interactions: Like a standard phenyl ring, the difluorophenyl group effectively participates in hydrophobic interactions, contributing to overall binding energy.[7][8]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 4. The Curious Wavefunction: Fluorine in pharmaceuticals [wavefunction.fieldofscience.com]

- 5. annualreviews.org [annualreviews.org]

- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 8. researchgate.net [researchgate.net]

- 9. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 12. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Challenges of Fluorinated Organic Compounds: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has revolutionized medicinal chemistry and materials science. The unique properties conferred by the carbon-fluorine bond, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity, have led to the development of numerous blockbuster drugs and advanced materials. However, the very stability and reactivity that make these compounds valuable also present significant safety challenges. This guide provides a comprehensive framework for the safe handling of fluorinated organic compounds, moving beyond mere procedural lists to explain the fundamental principles that underpin a robust safety culture.

The Fluorine Factor: Understanding the Inherent Hazards

The introduction of fluorine can dramatically alter the toxicological and physical properties of an organic molecule. The high electronegativity of fluorine and the strength of the C-F bond contribute to the unique hazard profile of these compounds.[1] Many fluorinating agents are highly reactive and toxic, and some fluorinated organic compounds can be persistent in the environment or exhibit metabolic toxicity.[1]

A critical aspect of working with fluorinated compounds is understanding the potential for the release of hydrogen fluoride (HF), a highly corrosive and toxic substance that can cause severe tissue damage.[2] Some fluorinated compounds can hydrolyze to produce HF, particularly in the presence of moisture.

A significant class of fluorinated compounds, the per- and polyfluoroalkyl substances (PFAS), have gained notoriety as "forever chemicals" due to their extreme persistence in the environment and potential for bioaccumulation.[3] While not all fluorinated organic compounds are PFAS, the concerns surrounding this class underscore the importance of responsible handling and disposal of all organofluorine materials.

The Cornerstone of Safety: A Hierarchy of Controls

A proactive approach to safety involves implementing a hierarchy of controls to minimize the risk of exposure. This framework prioritizes the most effective control measures.

References

Methodological & Application

Application Notes and Protocols: Strategic Incorporation of 3-(3,5-Difluorophenyl)oxetane for Lead Compound Optimization

Introduction: The Oxetane Moiety as a Tool for Multiparameter Optimization

In modern drug discovery, the strategic modification of lead compounds to enhance their pharmacological profile is a critical endeavor. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif for this purpose.[1][2] Its unique combination of properties—three-dimensionality, polarity, and metabolic stability—offers a powerful tool to address common liabilities in drug candidates, such as poor solubility, high lipophilicity, and undesirable metabolic pathways.[3][4] The 3-(3,5-difluorophenyl)oxetane moiety, in particular, combines the beneficial attributes of the oxetane ring with the electronic effects of the difluorophenyl group, offering a nuanced approach to modulating a compound's physicochemical and pharmacokinetic properties.

The incorporation of an oxetane can significantly impact a molecule's characteristics. It can serve as a non-classical isostere for gem-dimethyl or carbonyl groups, often leading to improved aqueous solubility and reduced metabolic degradation without the associated increase in lipophilicity that a gem-dimethyl group would confer.[2][4] Furthermore, the electron-withdrawing nature of the oxetane can lower the pKa of adjacent amines, which can be advantageous for optimizing target engagement and reducing off-target effects.[3]

This application note provides a comprehensive guide for the incorporation of this compound into lead compounds. We will detail several common and robust synthetic strategies, offering step-by-step protocols for coupling this valuable building block to various functional groups typically present in lead molecules. The causality behind experimental choices will be explained, and a dedicated section on the analytical characterization of the resulting modified compounds will provide researchers with the necessary tools to validate their synthetic efforts.

Physicochemical Properties of this compound Derivatives

The strategic placement of the this compound moiety can be used to fine-tune the properties of a lead compound. The following table summarizes the general effects observed upon its incorporation.

| Property | Impact of this compound Incorporation | Rationale |

| Aqueous Solubility | Generally Increased | The polar oxetane ring acts as a hydrogen bond acceptor, improving interactions with water. |

| Lipophilicity (LogP/LogD) | Generally Decreased | The polar nature of the oxetane counteracts the lipophilicity of the aryl group. |

| Metabolic Stability | Often Improved | The oxetane ring is generally more stable to metabolic enzymes compared to more labile functional groups. The difluorophenyl group can also block sites of metabolism. |

| pKa of Proximal Amines | Decreased | The inductive electron-withdrawing effect of the oxetane oxygen lowers the basicity of nearby amines.[3] |

| Molecular Conformation | Constrained | The rigid oxetane ring introduces a specific three-dimensional vector, which can be used to orient substituents for optimal target binding. |

Synthetic Strategies for Incorporation

The choice of synthetic strategy for incorporating the this compound moiety will depend on the available functional handles on the lead compound and the desired linkage. The oxetane ring is generally stable to a range of common reaction conditions, particularly when 3,3-disubstituted, but care should be taken to avoid strongly acidic conditions which can promote ring-opening.[5]

Below are detailed protocols for three common conjugation strategies.

Protocol 1: Nucleophilic Substitution

This strategy is applicable when the lead compound possesses a nucleophilic functional group such as a primary or secondary amine, a phenol, or a thiol. The this compound moiety is introduced via a derivative bearing a suitable leaving group, such as a tosylate or a halide.

Caption: Workflow for nucleophilic substitution.

-

Activation of (3-(3,5-Difluorophenyl)oxetan-3-yl)methanol:

-

Dissolve (3-(3,5-difluorophenyl)oxetan-3-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM, 10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.5 eq.) followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq.).[6]

-

Stir the reaction at 0 °C for 4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water. Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be purified by column chromatography (silica gel, ethyl acetate/hexanes).

-

-

Nucleophilic Substitution with a Primary Amine:

-

Dissolve the lead compound containing a primary amine (1.0 eq.) and the synthesized (3-(3,5-difluorophenyl)oxetan-3-yl)methyl tosylate (1.1 eq.) in anhydrous dimethylformamide (DMF, 20 volumes).

-

Add potassium carbonate (K₂CO₃, 2.0 eq.) as a base.

-

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography (silica gel, appropriate solvent system, e.g., methanol/DCM).

-

Protocol 2: Reductive Amination

This method is ideal for coupling a lead compound containing a primary or secondary amine with an oxetane-3-one precursor, which can then be further elaborated to introduce the 3,5-difluorophenyl group. Alternatively, a pre-formed 3-(3,5-difluorophenyl)oxetan-3-one can be used directly.

References

- 1. The Williamson Ether Synthesis [cs.gordon.edu]

- 2. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. cactus.utahtech.edu [cactus.utahtech.edu]

- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 6. benchchem.com [benchchem.com]

Application Note: The Strategic Use of 3-(3,5-Difluorophenyl)oxetane as a Carbonyl Group Bioisostere for Enhanced Drug-like Properties

Introduction: The Challenge of the Carbonyl Group in Drug Discovery

The carbonyl group is a cornerstone of molecular architecture in medicinal chemistry, prized for its ability to act as a hydrogen bond acceptor and to orient molecular fragments in three-dimensional space. However, its inherent chemical properties can also be a significant liability. Carbonyls, particularly in ketones and amides, are often susceptible to metabolic degradation through reduction or hydrolysis, can be chemically reactive, and may contribute to undesirable off-target effects.[1][2]

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity while improving physicochemical or pharmacokinetic properties, offers a powerful solution.[1] The oxetane ring, a four-membered cyclic ether, has emerged as a highly effective bioisostere for the carbonyl group.[3][4][5] It mimics the carbonyl's hydrogen bond accepting capacity while offering a more stable, three-dimensional, and polar scaffold that can profoundly enhance a molecule's drug-like properties.[1][6] This application note provides a detailed guide on the use of a specific, fluorinated oxetane—3-(3,5-Difluorophenyl)oxetane—as a modern tool to overcome the limitations of the carbonyl moiety. The strategic inclusion of the 3,5-difluorophenyl group further allows for fine-tuning of electronic properties and can introduce favorable interactions within target binding sites.

Rationale for Bioisosteric Replacement: Oxetane vs. Carbonyl

The rationale for replacing a carbonyl group with a 3-aryl-oxetane is rooted in the comparative physicochemical properties of the two functionalities. The oxetane oxygen atom has a similar capacity to accept a hydrogen bond as a carbonyl oxygen, a critical interaction for target binding.[1] However, the saturated, strained ring system of the oxetane introduces several key advantages:

-